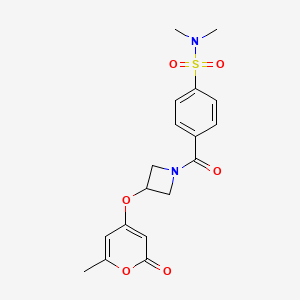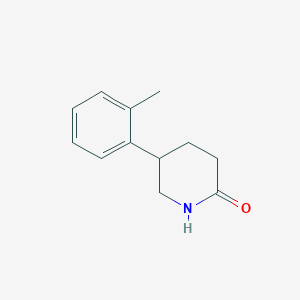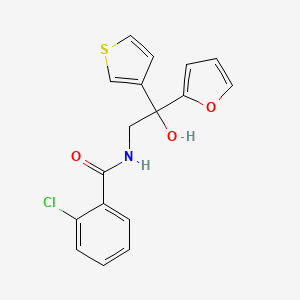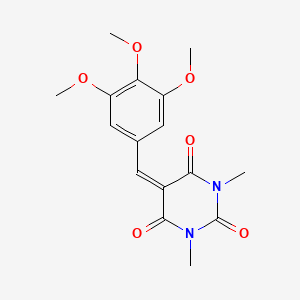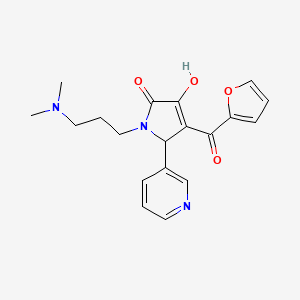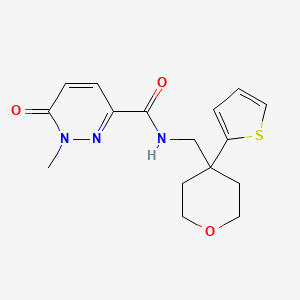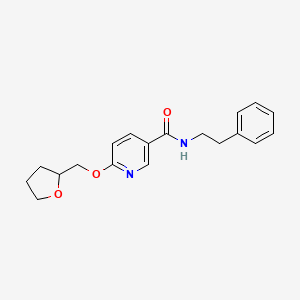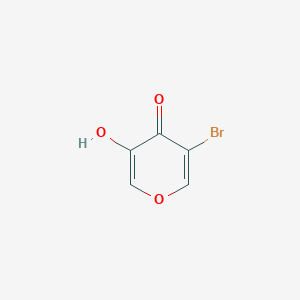
5-bromo-3-hydroxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-4H-pyran-4-one is a chemical compound with the molecular formula C5H3BrO3 . It is a derivative of 4H-pyran-4-one, which is an important family of oxygen-containing heterocycles with a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of 4H-pyran derivatives, including this compound, has been an active task in organic chemistry for a long time . The synthesis of these compounds has been performed in both classical and nonclassical conditions, with recent reports including protocols under green conditions such as using catalysts, green solvents, and solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases like PubChem . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1H,2H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 190.98 .Scientific Research Applications
Synthesis Applications
5-Bromo-3-hydroxy-4H-pyran-4-one and its derivatives have been studied for various synthesis applications. For example, Liu and Meinwald (1996) explored the use of 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, derived from bromo-2H-pyran-2-ones, in Pd(0)-catalyzed coupling reactions, potentially useful for synthesizing lucibufagins and bufadienolides (Liu & Meinwald, 1996). Ryzhkova et al. (2020) reported the multicomponent transformation involving this compound, leading to a new compound with potential applications in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Properties and Reactions
The chemical properties and reactions of this compound have been a subject of research. Sušnik et al. (1992) studied the bromination of 3-aroyl-6-aryl-4-hydroxy-2H-pyran-2-ones, leading to Schiff bases and 2,6-diaryl-4H-pyran-4-ones, demonstrating the versatility of these compounds in organic synthesis (Sušnik, Vorkapić-Furač, Duraković, Koprivanac, & Lasinger, 1992). Additionally, the work by Takao et al. (1993) on the palladium-catalyzed coupling reaction of 3-benzyloxy-5-bromo-2-methyl-4H-pyran-4-one illustrates the potential for creating 5-aryl-3-hydroxy-4H-pyran-4-ones (Takao, Endo, & Horie, 1993).
Medicinal Chemistry and Biomedical Applications
Borah et al. (2021) reviewed the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, emphasizing the significance of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (a related compound) in these syntheses and their extensive use in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021). Veverka (1993) discussed the synthesis of biologically active derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one, demonstrating the potential of these compounds in biological systems (Veverka, 1993).
Future Directions
The future directions in the research of 5-bromo-3-hydroxy-4H-pyran-4-one and its derivatives could involve exploring their biological and medicinal properties further, given the wide spectrum of biological activities exhibited by 4H-pyran derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-hydroxy-4H-pyran-4-one is HIV-1 integrase , an enzyme that plays a unique role in establishing irreversible and productive viral infections .
Mode of Action
3-bromo-5-hydroxy-4H-pyran-4-one interacts with HIV-1 integrase, inhibiting its function . The compound’s interaction with its target results in the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity .
Biochemical Pathways
The compound affects the biochemical pathway involving HIV-1 integrase, which is crucial for the life cycle of the HIV-1 virus . By inhibiting this enzyme, the compound prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication and HIV-1 integrase strand transfer activity . This leads to a decrease in the viral load, thereby helping to control the progression of the disease .
Action Environment
The action of 3-bromo-5-hydroxy-4H-pyran-4-one is influenced by the environment within the host organism. Factors such as pH, temperature, and the presence of other biomolecules can affect the compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-bromo-5-hydroxy-4H-pyran-4-one are not fully explored. Compounds with a similar structure, such as 3-hydroxy-4-pyranones, have been found to exhibit significant biological activities . They have been reported to interact with various enzymes and proteins, conferring antioxidant properties
Cellular Effects
The cellular effects of 3-bromo-5-hydroxy-4H-pyran-4-one are not well documented. Related compounds have been shown to influence cell function. For instance, some 3-hydroxy-pyran-4-one derivatives have been identified as potent HIV-1 integrase inhibitors, influencing cell signaling pathways and gene expression .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
3-bromo-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAIXBNVCZNFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CO1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95790-60-6 |
Source


|
| Record name | 3-bromo-5-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
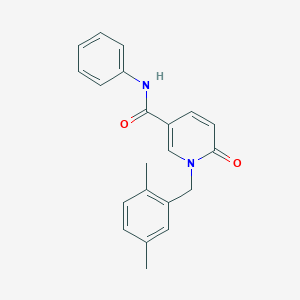

![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)
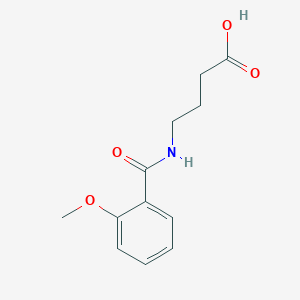
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

